molecular formula C28H25NO2S B13145538 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline

4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline

Cat. No.: B13145538
M. Wt: 439.6 g/mol
InChI Key: BVDBEMBHGBBXKJ-BUHFOSPRSA-N
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Description

4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is an organic compound with a complex structure. It belongs to the class of nonlinear optical (NLO) materials. NLO materials exhibit unique optical properties, making them valuable for applications in photonics, telecommunications, and other fields.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves several steps. One common approach is the condensation reaction between 4-(ethylsulfonyl)benzaldehyde and N,N-diphenylaniline . The reaction proceeds under suitable conditions, resulting in the formation of the target compound.

Industrial Production: While research laboratories typically synthesize this compound on a small scale, industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial-scale processes are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity: 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline undergoes various chemical reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its properties.

    Substitution: Substituents can be introduced at different positions on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides) and Lewis acids.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation may lead to the formation of sulfoxide or sulfone derivatives.
  • Reduction could yield the corresponding amine or other reduced forms.

Scientific Research Applications

4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline finds applications in:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its application context. For NLO applications, it involves molecular alignment and efficient second-order nonlinear responses. Further studies are needed to explore its interactions with specific targets.

Comparison with Similar Compounds

While 4-(4-(Ethylsulfonyl)styryl)-N,N-diphenylaniline is unique, similar compounds include:

Properties

Molecular Formula

C28H25NO2S

Molecular Weight

439.6 g/mol

IUPAC Name

4-[(E)-2-(4-ethylsulfonylphenyl)ethenyl]-N,N-diphenylaniline

InChI

InChI=1S/C28H25NO2S/c1-2-32(30,31)28-21-17-24(18-22-28)14-13-23-15-19-27(20-16-23)29(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,2H2,1H3/b14-13+

InChI Key

BVDBEMBHGBBXKJ-BUHFOSPRSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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